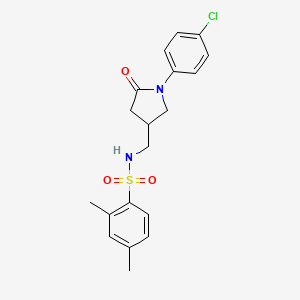

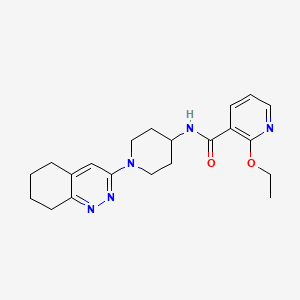

![molecular formula C20H23N3O3 B2460018 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-03-3](/img/structure/B2460018.png)

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Directed Lithiation and Substitution

Directed lithiation of N'-substituted ureas and subsequent reactions with electrophiles highlight the chemical versatility and reactivity of urea derivatives. These processes allow for the controlled synthesis of complex organic molecules, showcasing the utility of ureas in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Hydroxamic Acids and Ureas

The Lossen rearrangement facilitated by specific reagents demonstrates an effective approach to synthesizing ureas from carboxylic acids. This method underscores the significance of urea derivatives in medicinal chemistry and drug design by providing a straightforward pathway to obtain hydroxamic acids and ureas, which are crucial in pharmaceutical research (Thalluri, Manne, Dev, & Mandal, 2014).

Inhibition of Acetylcholinesterase

Flexible 1-substituted ureas exhibit significant antiacetylcholinesterase activity, highlighting their potential in addressing diseases associated with neurotransmitter imbalance, such as Alzheimer's. The design and evaluation of these compounds provide insights into the structural requirements for enzyme inhibition, contributing to the development of more effective therapeutic agents (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzyme Inhibition and Metal Chelating Effects

The study of tetrahydropyrimidine-5-carboxylates reveals their dual role in enzyme inhibition and metal chelation, illustrating the multifunctionality of urea derivatives. Such compounds not only inhibit critical enzymes but also exhibit metal-binding properties, making them valuable in therapeutic and biochemical applications (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Antitumor Activities

The synthesis and characterization of certain urea derivatives underscore their antitumor potential. Through structural analysis and biological evaluation, these compounds contribute to cancer research by offering novel therapeutic options. Understanding their interactions with biological targets allows for the optimization of anticancer agents (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

Propriétés

IUPAC Name |

1-(2-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-3-14-7-4-5-10-18(14)22-20(25)21-15-11-19(24)23(13-15)16-8-6-9-17(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZBWRRBRPJLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

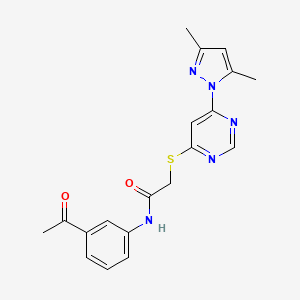

![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)

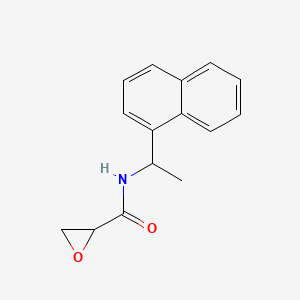

![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)

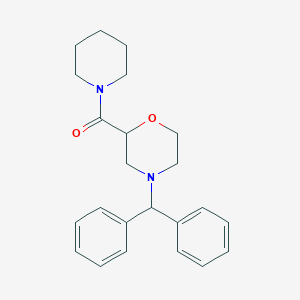

![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)

![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)

![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)

![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)